Longifolene

説明

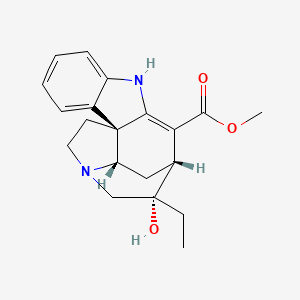

Longifolene is a naturally occurring, oily liquid hydrocarbon found primarily in the high-boiling fraction of certain pine resins . The name is derived from the pine species from which the compound was isolated . Chemically, this compound is a tricyclic sesquiterpene . This molecule is chiral, and the enantiomer commonly found in pines and other higher plants exhibits a positive optical rotation of +42.73° .

Synthesis Analysis

The synthesis of this compound has held the fascination of synthetic organic chemists for several decades . Corey first selected the Michael strategy because one such cyclisation was already known in the chemistry of Santonin . L.W. Oppolzer et.al., set up the this compound ring system through a rearrangement transform . He made use of De Mayo reaction, which is a photocyclisation – retroaldol sequence .

Molecular Structure Analysis

This compound is a sesquiterpene, meaning it consists of three isoprene units and contains fifteen carbon atoms . Its molecular formula is C15H24, and it’s notable for its cyclic structure and the presence of multiple double bonds .

Chemical Reactions Analysis

This compound readily undergoes various chemical reactions, including polymerization, oxidation, and addition reactions, which makes it a versatile chemical tool for synthetic organic chemistry . It reacts with borane to give the derivative dilongifolylborane, which is a chiral hydroborating agent .

Physical And Chemical Properties Analysis

This compound is a colorless to pale-yellow liquid at room temperature . Its strong, woody, and somewhat spicy aroma has been likened to that of sandalwood or patchouli . It’s also moderately soluble in ethanol, methanol, and other organic solvents but hardly dissolves in water .

科学的研究の応用

Microbial Production of Longifolene

Metabolic Engineering for Production in E. coli : Research demonstrated the potential of producing this compound through microbial fermentation using genetically engineered Escherichia coli. This method, involving the expression of this compound synthase and enhancement of metabolic flux, showed promising results for scalable production (Cao et al., 2019).

Optimization in Saccharomyces cerevisiae : Another study focused on producing this compound in engineered yeast, Saccharomyces cerevisiae. By overexpressing specific genes and optimizing the metabolic pathway, significant levels of this compound were achieved, indicating potential for industrial production (Hassan et al., 2020).

Cytotoxic Potential

- Evaluation of Cytotoxic Properties : A study isolated this compound from Chrysopogon zizanioides and evaluated its cytotoxic potential against cancer cell lines. Results suggested that this compound could differentiate between cancerous and healthy cells, showing promise for therapeutic applications (Grover et al., 2022).

Antifungal Activity

- Effectiveness Against Fungi : The antifungal activities of this compound and its autoxidation products were examined. Certain autoxidation products of this compound displayed notable antifungal activities, demonstrating potential use in bioactive applications and the fragrance industry (Mukai et al., 2018).

Chemical Synthesis and Structural Studies

Synthesis and Structural Analysis : this compound's unique chemical structure has been a subject of interest. Studies have focused on its total synthesis, exploring different synthetic routes and confirming its complex structure through spectroscopic techniques (Murry, 1969), (Dev, 1960).

Conversion to Isothis compound : Research has also explored the conversion of this compound to isothis compound, an important compound in the fragrance industry, using various catalysts. This study contributes to the understanding of chemical transformations of this compound (Singh et al., 2007).

Biomedical Applications

Antiproliferative Properties : Novel this compound-derived compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some compounds showed significant activity, indicating the potential of this compound derivatives in cancer treatment (Lan et al., 2023).

Metabolism in Mammals : The metabolism of this compound in mammals was studied, revealing its conversion to various alcohols. This research aids in understanding how this compound and similar compounds are processed in biological systems (Asakawa et al., 1986).

Safety and Hazards

将来の方向性

The structure of longifolene continues to attract attention as an unusual substrate for transformations which generate much exciting chemistry . Some research suggests that this compound may have therapeutic properties, and thus it holds potential for use in the pharmaceutical industry . Studies indicate possible anti-inflammatory, antibacterial, and antifungal activities .

特性

| { "Design of the Synthesis Pathway": "Longifolene can be synthesized through a multi-step process involving cyclization and hydrogenation reactions.", "Starting Materials": [ "Geranyl chloride", "Sodium amide", "Benzene", "Sulfuric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Geranyl chloride is treated with sodium amide in liquid ammonia to form geranylamine.", "Geranylamine is cyclized with sulfuric acid in benzene to form a bicyclic intermediate.", "The bicyclic intermediate is treated with sodium hydroxide to form longifolene.", "Longifolene is reduced using sodium borohydride in acetic acid to form the diol.", "The diol is hydrogenated using palladium on carbon and hydrogen gas to form longifolene." ] } | |

CAS番号 |

475-20-7 |

分子式 |

C15H24 |

分子量 |

204.35 g/mol |

IUPAC名 |

(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane |

InChI |

InChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1 |

InChIキー |

PDSNLYSELAIEBU-RGCMKSIDSA-N |

異性体SMILES |

C[C@]12CCCC([C@H]3[C@H]1CC[C@@H]3C2=C)(C)C |

SMILES |

CC1(CCCC2(C3C1C(C2=C)CC3)C)C |

正規SMILES |

CC1(CCCC2(C3C1C(C2=C)CC3)C)C |

外観 |

Solid powder |

沸点 |

258.0 °C |

その他のCAS番号 |

475-20-7 |

物理的記述 |

Liquid |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Longifolene; Junipen; Junipene; Kuromatsuen; Kuromatsuene; Longifolen; NSC 150808; NSC-150808; NSC150808; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1674982.png)

![[(7Z,11E)-14-Acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-10-yl] acetate](/img/structure/B1674994.png)

![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one](/img/structure/B1674999.png)